The compound can be classified as a mixed aryl halide, specifically an aryl bromide and aryl fluoride. Its molecular formula is , with a molecular weight of approximately 215.08 g/mol. The compound is synthesized through various methods involving the bromination of fluorobenzene or related derivatives, often using Lewis acid catalysts like iron(III) bromide or aluminum chloride .
The synthesis of 1-(1-Bromopropyl)-4-fluorobenzene typically involves the following steps:
CC(CBr)C1=CC=C(C=C1)F.This compound can participate in several types of chemical reactions:
The mechanism of action for 1-(1-Bromopropyl)-4-fluorobenzene primarily involves its reactivity due to the presence of both halogen atoms:
The physical properties indicate that this compound is likely a liquid at room temperature with low volatility, making it suitable for various applications in organic synthesis.
1-(1-Bromopropyl)-4-fluorobenzene finds applications across several domains:
CAS No.: 52946-22-2
CAS No.: 11006-78-3
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: 62332-76-7